molecular formula C38H43N7O5S2 B219308 Lissoclinamide 6 CAS No. 121209-53-8

Lissoclinamide 6

Cat. No. B219308
CAS RN: 121209-53-8
M. Wt: 741.9 g/mol
InChI Key: HKYACNDBJBTRBK-UHFFFAOYSA-N
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Description

Lissoclinamide 6 is a naturally occurring cyclic peptide isolated from the marine sponge Lissoclinum patella. The compound has been found to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Lissoclinamide 6 has been the subject of extensive scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

1. Cytotoxicity and Structural Features

Lissoclinamide 6, along with other lissoclinamides, has been studied for its cytotoxic properties. These compounds, isolated from the ascidian Lissoclinum patella, are noted for their structural features, including cyclic heptapeptides with oxazoline rings, proline, valine, phenylalanine residues, and thiazole or thiazoline rings. Slight structural changes among these compounds can result in significant differences in cytotoxicity. This makes lissoclinamides, including lissoclinamide 6, potent candidates for cytotoxic studies and potential therapeutic applications (Hawkins et al., 1990).

2. Structure Determination and Stereochemistry

The determination of the structure and stereochemistry of lissoclinamides, including lissoclinamide 6, is vital for understanding their biological activity. Advanced techniques such as 2D NMR, MS, and MSn have been employed for this purpose. The assignment of absolute stereochemistry through these methods provides essential insights into the potential applications of these compounds in scientific research (Morris et al., 2000).

3. Total Synthesis and Configuration

The first total synthesis of lissoclinamide 7, related to lissoclinamide 6, was accomplished, highlighting the challenges and novel strategies in synthesizing such complex molecules. This synthesis work provides a pathway for understanding the structural complexities of lissoclinamides and could guide the development of analogs with varied biological activities (Wipf & Fritch, 1996).

4. Metal Binding Selectivity

Studies on lissoclinamides have also explored their metal binding selectivity. This is crucial for understanding their potential biomedical applications, particularly in the development of selective metal ion binding agents. Understanding the binding environments and selectivity of lissoclinamides towards specific metal ions opens avenues for targeted therapeutic applications (Morris et al., 2001).

properties

CAS RN

121209-53-8

Product Name

Lissoclinamide 6

Molecular Formula

C38H43N7O5S2

Molecular Weight

741.9 g/mol

IUPAC Name

8,15-dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone

InChI

InChI=1S/C38H43N7O5S2/c1-21(2)30-37-42-28(20-52-37)32(46)39-25(17-23-11-6-4-7-12-23)36-41-27(19-51-36)33(47)40-26(18-24-13-8-5-9-14-24)38(49)45-16-10-15-29(45)35-44-31(22(3)50-35)34(48)43-30/h4-9,11-14,19,21-22,25-26,28-31H,10,15-18,20H2,1-3H3,(H,39,46)(H,40,47)(H,43,48)

InChI Key

HKYACNDBJBTRBK-UHFFFAOYSA-N

SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C

Canonical SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C

Other CAS RN

126452-98-0

synonyms

lissoclinamide 8

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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